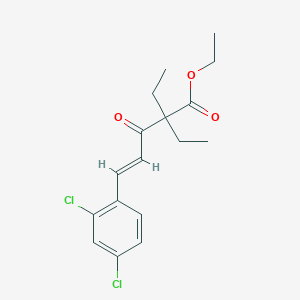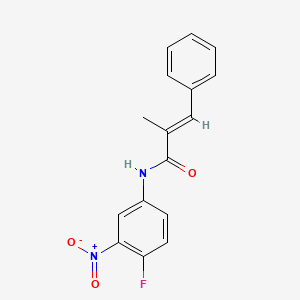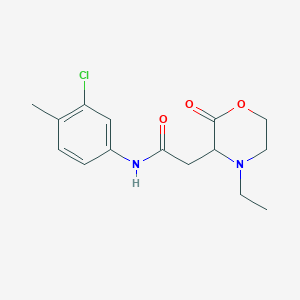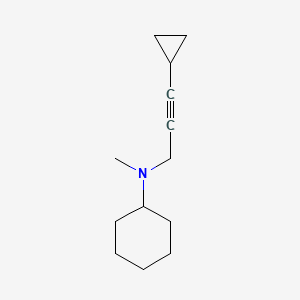
ethyl 5-(2,4-dichlorophenyl)-2,2-diethyl-3-oxo-4-pentenoate
Übersicht
Beschreibung
Ethyl 5-(2,4-dichlorophenyl)-2,2-diethyl-3-oxo-4-pentenoate, commonly known as DCP, is an organic compound that belongs to the family of synthetic pyrethroids. It is widely used as an insecticide due to its high efficacy against a wide range of insect pests. The purpose of
Wirkmechanismus
DCP acts as a neurotoxin by targeting the nervous system of insects. It binds to voltage-gated sodium channels in the nerve cell membrane, leading to the disruption of normal nerve impulses and paralysis of the insect. This mechanism of action is similar to that of other synthetic pyrethroids.
Biochemical and Physiological Effects
DCP has been shown to have a low toxicity to mammals and birds. However, it can cause irritation to the skin and eyes upon contact. In insects, DCP has been found to cause a range of physiological effects, including hyperexcitation, tremors, and paralysis.
Vorteile Und Einschränkungen Für Laborexperimente
DCP is widely used in laboratory experiments due to its high efficacy against insect pests and its well-established mechanism of action. However, its use is limited by its toxicity to non-target organisms and its potential to cause environmental damage.
Zukünftige Richtungen
There are several areas of future research that could help to improve our understanding of DCP and its potential applications. These include:
1. Development of new synthesis methods that are more efficient and environmentally friendly.
2. Investigation of the potential use of DCP as a biopesticide, which could reduce the environmental impact of conventional insecticides.
3. Study of the effects of DCP on non-target organisms, including beneficial insects and other wildlife.
4. Investigation of the potential use of DCP as a tool for studying the nervous system of insects and other organisms.
5. Development of new formulations of DCP that are more effective and have lower toxicity to non-target organisms.
In conclusion, DCP is a highly effective insecticide that has been extensively studied for its insecticidal properties and its mechanism of action. While its use is limited by its toxicity to non-target organisms and its potential to cause environmental damage, there are several areas of future research that could help to improve our understanding of DCP and its potential applications.
Wissenschaftliche Forschungsanwendungen
DCP has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of insect pests, including mosquitoes, flies, and cockroaches. It is also used as a model compound in various scientific studies to investigate the mechanism of action of synthetic pyrethroids.
Eigenschaften
IUPAC Name |
ethyl (E)-5-(2,4-dichlorophenyl)-2,2-diethyl-3-oxopent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2O3/c1-4-17(5-2,16(21)22-6-3)15(20)10-8-12-7-9-13(18)11-14(12)19/h7-11H,4-6H2,1-3H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLHWWNVURQEKK-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)C=CC1=C(C=C(C=C1)Cl)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,4-dichlorophenyl)-2,2-diethyl-3-oxo-4-pentenoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-benzyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4879679.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4879684.png)
![4-fluoro-N-(4-methoxyphenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B4879703.png)
amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4879710.png)

![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-(1-ethoxyethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4879725.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4879733.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4879749.png)
![5-(4-fluorophenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B4879754.png)
![ethyl 4-benzyl-1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinecarboxylate](/img/structure/B4879771.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4879778.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4879780.png)